1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide
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Overview
Description
1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide is a chemical compound with a unique structure that combines a pyridine ring with a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide typically involves the reaction of pyridine-4-carboxaldehyde with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often require the presence of a catalyst or base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Cyclohexanecarboxamides: Compounds with a cyclohexane carboxamide group, which exhibit similar chemical properties.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds have similar structural features and are investigated for their medicinal properties.
Uniqueness: 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide stands out due to its unique combination of a pyridine ring and a cyclohexane carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
1-(pyridin-4-ylmethylamino)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(6-2-1-3-7-13)16-10-11-4-8-15-9-5-11/h4-5,8-9,16H,1-3,6-7,10H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDGAJBVXITZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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